molecular formula C12H18N2O4 B3009877 Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate CAS No. 903570-20-7

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B3009877
CAS No.: 903570-20-7
M. Wt: 254.286
InChI Key: OWPJQADNGPPDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4 and its molecular weight is 254.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis of Deaza-Analogues of Marine Alkaloids

    This compound has been utilized in the synthesis of deazaanalogues of the bis-indole alkaloid topsentin. Although most derivatives showed no significant activity in anticancer assays, one compound exhibited moderate activity against certain cancer cell lines (Carbone et al., 2013).

  • Divergent and Solvent-Dependent Reactions

    Research has shown that using this compound in combination with enamines allows for divergent synthesis pathways, producing various chemical structures depending on the choice of solvents and temperatures (Rossi et al., 2007).

  • Enantioselective Synthesis of Oxazoles

    The compound has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating high optical purity and yield without racemization (Magata et al., 2017).

Material Science and Nanotechnology

  • Development of Responsive Nanoparticles: It played a role in the design of pH- and redox-responsive nanoparticle systems for enhanced drug delivery. The copolymers synthesized exhibited varied sizes and positive ζ-potential values, showing potential in drug delivery applications (Yildirim et al., 2016).

Medicinal Chemistry

  • Influenza Neuraminidase Inhibitors: This compound was a part of the core structure in the development of potent influenza neuraminidase inhibitors. The research emphasized the importance of the compound's role in binding to the enzyme's active site (Wang et al., 2001).

Biochemical Analysis

Biochemical Properties

It is known that the tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate may interact with enzymes, proteins, and other biomolecules that recognize or process amines.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. The presence of the Boc group suggests that it could be involved in reactions where this group is removed or transferred .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJQADNGPPDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.